REACTION_CXSMILES
|
Br[C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[C:4]([Br:9])[N:3]=1.[C:10]([N:13]=[C:14]=[S:15])(=[O:12])[CH3:11].O>CC(C)=O>[Br:9][C:4]1[N:3]=[C:2]2[S:15][C:14]([NH:13][C:10](=[O:12])[CH3:11])=[N:8][C:7]2=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
4.235 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1N)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
1.85 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N=C=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
67.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
(65-70° C.) and stirred under nitrogen for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed in a preheated oil bath
|
Type
|
TEMPERATURE
|
Details
|
Then, the reaction was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was washed with water, saturated sodium bicarbonate, and water again
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(=N1)SC(=N2)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.54 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 121.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |